ALDH3A1 Inhibitory Potency: 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde vs. Structurally Related Benzaldehydes
In a standardized spectrophotometric assay using purified recombinant human ALDH3A1 and benzaldehyde as substrate, 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde exhibited an IC50 value of 18,000 nM [1]. This represents moderate inhibitory activity that is distinct from the potency profiles of unsubstituted benzaldehyde and other simple para-substituted benzaldehydes, which generally show either no inhibition or substantially different potency ranges under comparable assay conditions. While a direct head-to-head comparison with all analogs in the same study is not available, this value establishes a specific, quantifiable biochemical fingerprint that procurement teams can use to distinguish this compound from other benzaldehyde derivatives in enzyme inhibitor screening campaigns [2].
| Evidence Dimension | IC50 for ALDH3A1 inhibition |
|---|---|
| Target Compound Data | 18,000 nM |
| Comparator Or Baseline | Unsubstituted benzaldehyde and simple para-substituted benzaldehydes (class-level baseline) |
| Quantified Difference | Not directly quantifiable within same assay; target compound exhibits measurable inhibition whereas many simpler analogs are inactive or exhibit different potency ranges |
| Conditions | Inhibition of full-length human ALDH3A1 expressed in E. coli BL21(DE3) using benzaldehyde as substrate; 2 min preincubation; spectrophotometric analysis |
Why This Matters
This specific IC50 value allows researchers to triage 4-(1-hydroxyprop-2-yn-1-yl)benzaldehyde against other benzaldehyde derivatives in ALDH-related drug discovery programs, supporting informed compound selection and procurement decisions.
- [1] BindingDB. CHEMBL3128207: IC50 = 1.80E+4 nM for human ALDH3A1 inhibition. View Source
- [2] Moreb, J.S., et al. Aldehyde dehydrogenase isozymes: Markers of cancer stem cells in human neoplasia. Chemico-Biological Interactions, 2012. View Source
